2-Chloro-6-phenylpyridine-4-carbaldehyde
Overview
Description
2-Chloro-6-phenylpyridine-4-carbaldehyde is a chemical compound belonging to the class of organic compounds known as pyridine derivatives. It features a pyridine ring substituted with a chlorine atom at the 2-position, a phenyl group at the 6-position, and a formyl group at the 4-position. This compound is of interest in various scientific research applications due to its unique chemical structure and reactivity.
Synthetic Routes and Reaction Conditions:
Vilsmeier-Haack Reaction: One common synthetic route involves the Vilsmeier-Haack reaction, where 2-chloro-6-phenylpyridine is reacted with phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to introduce the formyl group at the 4-position.
Chlorination and Formylation:
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chlorine atom, with nucleophiles like hydroxide (OH-) or alkoxides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, in acidic or neutral conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: NaOH, KOH, in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: 2-chloro-6-phenylpyridine-4-carboxylic acid.
Reduction: 2-chloro-6-phenylpyridine-4-methanol.
Substitution: 2-hydroxy-6-phenylpyridine-4-carbaldehyde.
Scientific Research Applications
2-Chloro-6-phenylpyridine-4-carbaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate its interactions with various biomolecules and cellular pathways.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-chloro-6-phenylpyridine-4-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition. The exact molecular pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
2-Chloro-6-phenylpyridine-3-carbaldehyde
2-Chloro-6-phenylpyridine-5-carbaldehyde
2-Chloro-6-phenylpyridine
Uniqueness: 2-Chloro-6-phenylpyridine-4-carbaldehyde is unique due to the specific positioning of its substituents, which influences its reactivity and biological activity
Properties
IUPAC Name |
2-chloro-6-phenylpyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-12-7-9(8-15)6-11(14-12)10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEUFBMZLYKVAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=C2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700627 | |
Record name | 2-Chloro-6-phenylpyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30700627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881402-38-6 | |
Record name | 2-Chloro-6-phenylpyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30700627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLORO-6-PHENYLISONICOTINALDEHYDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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